2,5-Diethyl-pyridine-4-carbonitrile
Description
Properties
Molecular Formula |
C₁₀H₁₂N₂ |
|---|---|
Molecular Weight |
160.22 |
Synonyms |
4-Desmethanethioamide 4-Cyano 5-Ethyl Ethionamide |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diethyl Pyridine 4 Carbonitrile
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 2,5-diethyl-4-cyanopyridine scaffold in a single or a few sequential steps from acyclic precursors. These methods are often favored for their efficiency and atom economy.
Multicomponent Reactions for Pyridine (B92270) Ring Formation with Nitrile Incorporation
Multicomponent reactions (MCRs) offer a powerful and efficient route for the synthesis of highly substituted pyridines. acs.orgnih.govnih.gov These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a convergent manner. For the synthesis of 2,5-Diethyl-pyridine-4-carbonitrile, a plausible MCR could involve the condensation of a β-dicarbonyl compound, an enamine or an active methylene (B1212753) nitrile, and an ammonia (B1221849) source.
A well-established method for pyridine synthesis is the Hantzsch reaction, which can be adapted for this purpose. A modified Hantzsch-type reaction could utilize a 1,3-dicarbonyl compound, an aldehyde, and an ammonia source, followed by aromatization. In the context of synthesizing our target molecule, a one-pot, four-component reaction could be envisioned. acs.org This would likely involve an appropriate β-ketoester or 1,3-diketone, an aldehyde, a nitrile-containing substrate like malononitrile, and an ammonium (B1175870) salt as the nitrogen source. acs.orgnih.gov The reaction proceeds through a series of condensation, Michael addition, and cyclization-elimination steps to furnish the pyridine ring.
| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Conditions | Yield | Reference |
| β-ketoester | Aldehyde | Malononitrile | Ammonium Acetate/Ethanol | Reflux | Good to Excellent | acs.org |
| 1,3-diketone | Aldehyde | Ethyl Cyanoacetate | Piperidine/Ethanol | Reflux | Moderate to Good | General Knowledge |
This table represents generalized conditions for multicomponent reactions leading to substituted cyanopyridines and are illustrative for the synthesis of the target compound.
Cyclization Reactions Involving Diethyl Precursors and Nitrile Sources
Cyclization reactions of open-chain precursors are a fundamental strategy for the synthesis of heterocyclic compounds, including pyridines. For this compound, this would involve the cyclization of a precursor already containing the diethyl substitution pattern and a nitrile or a group that can be converted to a nitrile.
One potential pathway involves the reaction of a 1,5-dicarbonyl compound or its synthetic equivalent with an ammonia source. The required 1,5-dicarbonyl precursor would need to be appropriately substituted to yield the 2,5-diethyl-4-cyano substitution pattern on the resulting pyridine ring. Another approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. core.ac.uk By carefully selecting the enamine and the α,β-unsaturated carbonyl compound containing a nitrile group, the desired pyridine can be assembled.
A computational study on the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde has shed light on the mechanistic details of such transformations, highlighting the importance of substrate pre-organization and the role of catalysts in directing the reaction pathway. nih.gov While the specific substrates differ, the principles of activating methyl or methylene groups adjacent to the pyridine ring for condensation are relevant.
One-Pot Synthetic Strategies
One-pot syntheses are highly desirable in organic chemistry as they reduce the need for purification of intermediates, save time, and minimize solvent waste. organic-chemistry.orgrsc.org Several one-pot methods for the synthesis of polysubstituted pyridines have been developed. acs.orgcore.ac.ukorganic-chemistry.org These often combine elements of multicomponent and cyclization reactions.
A notable one-pot approach is the three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia. organic-chemistry.org This method provides regioselective control and good yields of the resulting pyridines. To apply this to the synthesis of this compound, one would require an alkynone and a 1,3-dicarbonyl compound that would introduce the diethyl and cyano functionalities in the correct positions. For instance, a reaction between an appropriately substituted enamine, a compound with an active methylene group adjacent to a nitrile, and an α,β-unsaturated ketone could be a viable one-pot strategy.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Solvent | Conditions | Yield | Reference |
| 1,3-Dicarbonyl Compound | Alkynone | Ammonium Acetate | Ethanol | Reflux | up to 98% | organic-chemistry.org |
| β-Ketoester | Enaminonitrile | Aldehyde | Acetic Acid | Reflux | Good | General Knowledge |
This table illustrates generalized conditions for one-pot pyridine syntheses that could be adapted for the target molecule.
Indirect Synthesis via Precursor Functionalization
Indirect methods involve the synthesis of a pre-formed pyridine ring with some of the required substituents, followed by the introduction of the remaining functional groups in subsequent steps.
Functionalization of Pre-formed Pyridine Rings
This strategy relies on the chemical modification of a pre-existing diethylpyridine scaffold.
The introduction of a nitrile group onto a pre-formed 2,5-diethylpyridine (B12661006) ring is a key transformation in this indirect approach. A common method for introducing a nitrile group to an aromatic ring is through the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a cyanide salt, typically cuprous cyanide. Therefore, the synthesis would first target 2,5-diethylpyridin-4-amine.
Alternatively, the nitrile group can be introduced by the dehydration of a corresponding amide or aldoxime. This would require the synthesis of 2,5-diethylpyridine-4-carboxamide or 2,5-diethylpyridine-4-carbaldehyde oxime as precursors. The amide can be prepared from the corresponding carboxylic acid, which in turn could be synthesized by oxidation of a methyl group at the 4-position or by carboxylation of a 4-lithiated or 4-magnesiated diethylpyridine.
Another potential method is the direct cyanation of a 2,5-diethylpyridine-N-oxide. The N-oxide activates the pyridine ring towards nucleophilic substitution, allowing for the introduction of the cyanide group at the 4-position using reagents like trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a suitable activating agent.
| Precursor | Reagent(s) | Conditions | Product |
| 2,5-Diethylpyridin-4-amine | 1. NaNO₂, HCl; 2. CuCN | 0-5 °C, then heat | This compound |
| 2,5-Diethylpyridine-4-carboxamide | P₂O₅ or SOCl₂ | Heat | This compound |
| 2,5-Diethylpyridine-N-oxide | TMSCN, Dimethylcarbamoyl chloride | Dichloromethane, Room Temp | This compound |
This table outlines established methods for the introduction of a nitrile group onto a pyridine ring, which are applicable to a 2,5-diethylpyridine precursor.
Alkylation/Acylation of Pyridine-4-carbonitrile with Ethyl Moieties
The direct introduction of two ethyl groups onto a pyridine-4-carbonitrile core is a significant synthetic challenge due to issues of regioselectivity and the electronic nature of the pyridine ring. The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution. The presence of the electron-withdrawing nitrile group at the C4 position further deactivates the ring, making traditional Friedel-Crafts alkylation reactions impractical.
Modern methods involving C–H functionalization offer a more promising, albeit complex, alternative. Photoredox catalysis, for instance, can generate alkyl radicals from suitable precursors that add to the protonated pyridine ring. acs.org However, controlling the position of the addition is a major hurdle. The initial ethylation would likely occur at the C2 or C3 position, and the presence of this first alkyl group would then influence the position of the second ethylation, often leading to a mixture of isomers. Achieving the specific 2,5-diethyl substitution pattern with high selectivity via this direct approach would require a sophisticated catalytic system capable of overcoming the ring's inherent reactivity patterns.
Derivatization of Pyridine Nitrile Precursors
A more controlled and feasible approach involves the use of pre-functionalized pyridine nitrile precursors, either by transforming existing derivatives or by constructing the diethyl-substituted ring system from the ground up.
A powerful and regiochemically precise strategy is the sequential functionalization of a dihalogenated pyridine-4-carbonitrile. A hypothetical, yet highly plausible, route would commence with 2,5-dibromo-pyridine-4-carbonitrile . This precursor allows for the stepwise introduction of the two ethyl groups using transition-metal-catalyzed cross-coupling reactions.
The different electronic environments of the bromine atoms at the C2 and C5 positions could potentially allow for selective, stepwise reactions. The C2 position is generally more reactive in many pyridine systems. One could perform a selective Stille or Suzuki cross-coupling reaction under carefully controlled conditions to introduce the first ethyl group. Following isolation of the mono-ethylated intermediate, 5-bromo-2-ethyl-pyridine-4-carbonitrile , a second, potentially more forceful, cross-coupling reaction would install the final ethyl group at the C5 position. nih.gov This stepwise approach offers excellent control over the final structure. nih.gov
Table 1: Hypothetical Sequential Cross-Coupling for this compound Synthesis
| Step | Starting Material | Reagent | Catalyst (Example) | Product |
| 1 | 2,5-Dibromo-pyridine-4-carbonitrile | Ethyltributylstannane or Ethylboronic acid | Pd(PPh₃)₄ (Stille) or PdCl₂(dppf) (Suzuki) | 5-Bromo-2-ethyl-pyridine-4-carbonitrile |
| 2 | 5-Bromo-2-ethyl-pyridine-4-carbonitrile | Ethyltributylstannane or Ethylboronic acid | Pd(PPh₃)₄ (Stille) or PdCl₂(dppf) (Suzuki) | This compound |
This table is illustrative of a potential synthetic route based on established cross-coupling methodologies.
An alternative to functionalizing a pre-formed ring is to construct the pyridine ring with the required substituents already in place. Multi-component reactions are particularly well-suited for this "ring synthesis" approach. The Hantzsch pyridine synthesis is a classic and versatile method for preparing dihydropyridines, which can then be oxidized to pyridines. chemtube3d.comwikipedia.org
A modified Hantzsch-type reaction could theoretically yield this compound. This would require the condensation of three specifically chosen components:
A β-keto compound or enamine containing an ethyl group (e.g., 3-aminopent-2-ene, derived from pentan-3-one and ammonia).
An active methylene compound also bearing an ethyl group.
A C1 fragment that will form the C4 position, along with the nitrile group. This could potentially be derived from a reagent like malononitrile, although this deviates from the traditional aldehyde component in a Hantzsch synthesis. mdpi.com
The reaction would form a dihydropyridine (B1217469) intermediate, which would then be oxidized to the final aromatic product. The complexity lies in designing the precise precursors and conditions to favor the desired 2,5-diethyl-4-cyano substitution pattern over other possible isomers.
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous solvents, and using efficient catalysts. These principles can be readily applied to the potential syntheses of this compound.
Solvent-Free and Environmentally Benign Reaction Conditions
For multi-component reactions like a modified Hantzsch synthesis, significant green advancements have been made. One notable approach is conducting the reaction "on-water," where the immiscibility of organic reactants in water can accelerate the reaction. nih.gov This avoids the use of volatile and often toxic organic solvents.
Mechanochemistry, which involves conducting reactions in a ball mill under solvent-free or nearly solvent-free conditions, is another powerful green technique. This method can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. Such an approach could be explored for the condensation steps required to build the pyridine ring.
Catalyst Development for Sustainable Synthesis
In the context of the cross-coupling routes, catalyst design is central to green chemistry. The development of highly active palladium catalysts means that catalyst loadings can be significantly reduced, often to parts-per-million (ppm) levels, minimizing metal contamination in the final product and reducing cost.
Table 2: Potential Green Chemistry Approaches in Synthesis
| Synthetic Route | Green Strategy | Example/Rationale |
| Multi-Component Synthesis | Benign Solvent | Use of water ("on-water" conditions) or supercritical CO₂. nih.gov |
| Multi-Component Synthesis | Solvent-Free | Mechanochemical synthesis using a ball mill. |
| Cross-Coupling | Catalyst Efficiency | Use of modern, highly active Pd catalysts with low loadings. |
| Cross-Coupling | Catalyst Recyclability | Employing heterogeneous catalysts on solid supports for easy separation and reuse. wipo.int |
| General | Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. wikipedia.org |
Reaction Mechanisms and Reactivity Studies of 2,5 Diethyl Pyridine 4 Carbonitrile
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orggcwgandhinagar.comquimicaorganica.org This deactivation is further intensified by the electron-withdrawing cyano group at the 4-position. Conversely, the two ethyl groups at the 2- and 5-positions are electron-donating, which would typically activate the ring.
In the case of 2,5-diethyl-pyridine-4-carbonitrile, the directing effects of these substituents must be considered. The pyridine nitrogen and the 4-cyano group direct incoming electrophiles to the 3- and 5-positions (meta-directing). quimicaorganica.orgscribd.comyoutube.com The 2-ethyl group directs to the 3- and 5-positions, and the 5-ethyl group directs to the 4- and 6-positions. The positions are therefore activated by the ethyl groups and deactivated by the nitrogen and cyano group.
Given these competing influences, electrophilic substitution is predicted to be difficult and will likely require harsh reaction conditions. If a reaction were to occur, the most probable site of substitution would be the 3-position. This position is electronically favored as the positive charge in the cationic intermediate (the sigma complex) would not be located on the already electron-deficient nitrogen atom. youtube.com
Predicted Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents and Conditions | Predicted Major Product |
| Nitration | Concentrated HNO₃ / Concentrated H₂SO₄, high temp. | 2,5-Diethyl-3-nitro-pyridine-4-carbonitrile |
| Halogenation | Br₂ / FeBr₃, high temp. | 3-Bromo-2,5-diethyl-pyridine-4-carbonitrile |
| Sulfonation | Fuming H₂SO₄, high temp. | 2,5-Diethyl-4-cyanopyridine-3-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions
The pyridine ring is inherently electron-deficient and is therefore susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. echemi.comstackexchange.com The presence of a strong electron-withdrawing group, such as the nitrile group at the 4-position, further activates the ring for nucleophilic attack at this position.
In this compound, the cyano group itself can act as a leaving group in the presence of strong nucleophiles. This reactivity is enhanced if the pyridine nitrogen is quaternized to form a pyridinium (B92312) salt, which significantly increases the electrophilicity of the ring. rsc.org For instance, reaction with lithium amides has been shown to displace the cyano group in 2- and 4-cyanopyridines. researchgate.net
Predicted Nucleophilic Aromatic Substitution Reactions:
| Nucleophile | Reagents and Conditions | Predicted Major Product |
| Amide Ion | LiNH₂, CsF, THF | 4-Amino-2,5-diethylpyridine |
| Hydrazine | H₂NNH₂, heat | 2,5-Diethyl-4-hydrazinopyridine |
| Alkoxide Ion | NaOR, ROH, heat (requires prior N-alkylation) | 4-Alkoxy-2,5-diethylpyridine |
| Alkylamines | RNH₂, heat (requires prior N-alkylation) | N-Alkyl-2,5-diethylpyridin-4-amine |
Transformations Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations.
Hydrolysis and Amidation Reactions
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. Basic hydrolysis is generally preferred for pyridines to avoid protonation of the ring nitrogen.
Predicted Hydrolysis and Amidation Reactions:
| Reaction | Reagents and Conditions | Predicted Product |
| Hydrolysis | NaOH (aq), heat | 2,5-Diethylpyridine-4-carboxylic acid |
| Amidation | H₂O₂, NaOH (aq) | 2,5-Diethyl-pyridine-4-carboxamide |
Reduction to Amines
The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride (LiAlH₄). researchgate.netchemguide.co.ukcommonorganicchemistry.com For substrates containing other reducible functional groups, milder reagents like sodium borohydride (B1222165) in the presence of a cobalt or nickel salt can be employed. researchgate.net
Predicted Reduction Reactions:
| Reducing Agent | Reagents and Conditions | Predicted Product |
| Lithium Aluminum Hydride | 1. LiAlH₄, dry THF; 2. H₂O | (2,5-Diethylpyridin-4-yl)methanamine |
| Catalytic Hydrogenation | H₂, Raney Nickel, high pressure | (2,5-Diethylpyridin-4-yl)methanamine |
| Ammonia (B1221849) Borane | NH₃BH₃, heat | (2,5-Diethylpyridin-4-yl)methanamine |
Cycloaddition Reactions with Nitrile
While less common for simple nitriles, the nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. For example, reaction with an azide (B81097) in the presence of a Lewis acid could potentially lead to the formation of a tetrazole ring.
Predicted Cycloaddition Reaction:
| Dipole Source | Reagents and Conditions | Predicted Product |
| Azide Ion | NaN₃, Lewis Acid (e.g., ZnCl₂) | 5-(2,5-Diethylpyridin-4-yl)-1H-tetrazole |
Reactions at the Diethyl Substituents
The ethyl groups attached to the pyridine ring have benzylic-like reactivity at the methylene (B1212753) (-CH₂-) position. These positions are susceptible to oxidation and radical halogenation.
Predicted Reactions at the Diethyl Substituents:
| Reaction | Reagents and Conditions | Predicted Product(s) |
| Oxidation | KMnO₄, heat | 5-Ethyl-4-cyanopyridine-2-carboxylic acid and/or 2-Ethyl-4-cyanopyridine-5-carboxylic acid |
| Radical Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 2-(1-Bromoethyl)-5-ethyl-pyridine-4-carbonitrile and/or 5-(1-Bromoethyl)-2-ethyl-pyridine-4-carbonitrile |
Oxidation Reactions
The presence of the electron-donating ethyl groups would be expected to increase the electron density on the pyridine nitrogen, potentially facilitating the oxidation process compared to an unsubstituted pyridine.
Halogenation and Alkylation
The halogenation and alkylation of this compound are expected to be influenced by the directing effects of the substituents. The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating effect of the two ethyl groups might allow for some electrophilic reactions.
Regarding alkylation, studies on substituted 2,5-dihydropyrrol-2-ones have demonstrated that alkylation can occur under mild conditions acs.org. While a different heterocyclic system, this suggests that with appropriate reagents and conditions, alkylation of the pyridine ring or the ethyl substituents of this compound could be achievable.
Functional Group Interconversions (FGIs)
The primary functional group for interconversion in this compound is the nitrile group. This group is a versatile handle for further synthetic modifications.
One of the most common FGIs for a nitrile is its reduction to a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For the analogous 2,5-diethyl 4-cyanopyridine-2,5-dicarboxylate, it is suggested that the cyano group can be reduced to an amine group .
Another potential FGI is the hydrolysis of the nitrile group to a carboxylic acid. This can be accomplished under acidic or basic conditions, although the conditions would need to be carefully controlled to avoid potential side reactions on the pyridine ring.
Metal-Catalyzed Coupling Reactions for Further Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the further functionalization of this compound.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille)
To undergo cross-coupling reactions, this compound would first need to be halogenated to introduce a suitable leaving group (e.g., Br, I) on the pyridine ring. The positions ortho and meta to the nitrogen (positions 3 and 6) would be the most likely sites for halogenation. Once halogenated, the resulting halo-2,5-diethyl-pyridine-4-carbonitrile could serve as a substrate in various cross-coupling reactions.
Sonogashira Coupling: This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst wikipedia.orglibretexts.org. A hypothetical Sonogashira coupling of a halogenated derivative of this compound with a terminal alkyne would introduce an alkynyl substituent onto the pyridine ring. The reaction is typically carried out under mild conditions with an amine base wikipedia.org.
Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups nih.gov. A halogenated this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents.
Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide catalyzed by palladium wikipedia.org. This reaction is also a powerful tool for C-C bond formation. A halogenated derivative of the title compound could be coupled with an organostannane to introduce a variety of organic groups.
A summary of potential cross-coupling partners for a hypothetical halo-2,5-diethyl-pyridine-4-carbonitrile is presented in Table 1.
Table 1: Potential Cross-Coupling Reactions for a Halogenated this compound Derivative
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst | Pyridine-C≡C |
| Suzuki | Boronic Acid/Ester | Pd catalyst, Base | Pyridine-Aryl/Vinyl |
| Stille | Organostannane | Pd catalyst | Pyridine-Alkyl/Aryl/Vinyl |
C–H Activation Strategies
Direct C–H activation is an increasingly important area of research as it offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalization (i.e., halogenation). For this compound, the C-H bonds on the pyridine ring at positions 3 and 6 are potential sites for direct functionalization.
While specific C-H activation studies on this compound are not documented, research on other substituted pyridines has shown that palladium-catalyzed C-H activation can be used to introduce new functional groups. The directing effect of the nitrile group and the steric hindrance from the ethyl groups would likely influence the regioselectivity of such reactions.
Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like 2,5-Diethyl-pyridine-4-carbonitrile, both 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous structural confirmation.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
While specific 2D NMR data for the target compound is unavailable, we can predict the expected correlations based on its structure and data from analogous compounds. For instance, in related pyridine (B92270) derivatives, 2D NMR is crucial for assigning protons and carbons, especially in substituted aromatic systems rsc.org.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, we would expect to see correlations between the methyl and methylene (B1212753) protons of each ethyl group. We would also anticipate a correlation between the methylene protons and the adjacent proton on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of the carbon signals for the methyl, methylene, and pyridine ring carbons that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for identifying longer-range (2-3 bond) correlations between carbons and protons. It would be instrumental in confirming the substitution pattern on the pyridine ring. For example, correlations would be expected between the methylene protons of the ethyl groups and the adjacent carbons on the pyridine ring, as well as the carbon of the nitrile group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help to determine the preferred conformation of the ethyl groups relative to the pyridine ring.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a specific reference standard of the analyte. By integrating the signals of the target compound against a known amount of an internal standard, a precise quantification can be achieved. This technique could be used to determine the purity of a synthesized batch of this compound and to monitor the progress of its synthesis reaction.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp band around 2230 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration, a feature seen in other cyanopyridines . The spectrum would also display C-H stretching vibrations for the aromatic and aliphatic (ethyl) groups, as well as C=C and C=N stretching vibrations characteristic of the pyridine ring. For example, the FT-IR spectrum of diethyl 2,2′-bipyridine-4,4′-dicarboxylate shows characteristic peaks that help in its identification researchgate.net.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile stretch is typically also strong in the Raman spectrum. The symmetric breathing vibrations of the pyridine ring are often prominent in Raman spectra and can provide information about substitution patterns. Data for 2-Pyridinecarbonitrile is available and shows the utility of this technique nih.gov.
Mass Spectrometry for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl and ethyl groups, which can help to confirm the structure. This technique is also highly sensitive for detecting and identifying impurities formed during synthesis, as demonstrated in the analysis of prothionamide synthesis, which involves a cyanopyridine intermediate derpharmachemica.com.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as stacking of the pyridine rings. For many substituted pyridines and cyanopyridines, X-ray crystallography has been used to unambiguously determine their structures and study their packing in the solid state d-nb.infonih.govresearchgate.netrsc.org. For example, the crystal structure of diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been determined, revealing details about its molecular geometry and intermolecular interactions nih.gov.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound is not inherently chiral. Therefore, it would not exhibit a CD or ORD spectrum, and this technique would not be applicable for its characterization unless it was part of a larger, chiral molecular assembly or complex.
No Theoretical and Computational Investigations Found for this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational investigations focusing on the chemical compound This compound were found. Consequently, the generation of an article detailing its quantum chemical calculations, molecular dynamics simulations, and other theoretical properties is not possible at this time.
The inquiry sought in-depth information on several key areas of computational chemistry as they apply to this compound, including:
Density Functional Theory (DFT) Studies: Information regarding the molecule's optimized geometry, electronic structure, and properties such as orbital energies and charge distribution.
Ab Initio Calculations: Data on its ground state properties derived from first-principles calculations.
Reaction Pathway Analysis: Computational models of potential chemical reactions involving the compound and the associated transition states.
Molecular Dynamics Simulations: Studies on its conformational flexibility and intermolecular interactions in various phases.
The absence of published research in these specific areas prevents a scientifically accurate and informative discussion as outlined in the requested article structure. General information on the computational analysis of related structures, such as other substituted pyridine-carbonitriles, is available but does not directly apply to the unique substitution pattern of the target compound.
It is possible that theoretical and computational studies on this compound have not been conducted, or the results have not been published in publicly accessible scientific literature. Therefore, no data tables or detailed research findings can be provided.
Theoretical and Computational Investigations
Spectroscopic Property Prediction and Validation
Theoretical spectroscopy, a branch of computational chemistry, allows for the prediction of various spectra, which can be used to validate experimental findings or to understand the electronic and structural characteristics of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. The standard approach involves a two-step process. First, the geometry of the 2,5-Diethyl-pyridine-4-carbonitrile molecule is optimized to find its most stable three-dimensional conformation. Following this, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus.
These shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
δ_sample = σ_TMS - σ_sample
The accuracy of these predictions is highly dependent on the choice of the DFT functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(d,p)). While specific data for this compound is not present in the surveyed literature, a hypothetical set of predicted chemical shifts is presented in the table below to illustrate the expected output of such a calculation.
Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for this compound. (Note: This data is illustrative and not based on published research for this specific molecule.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C2 (Pyridine) | 152.1 | - |
| C3 (Pyridine) | 123.5 | 7.85 |
| C4 (Pyridine) | 118.9 | - |
| C5 (Pyridine) | 149.8 | - |
| C6 (Pyridine) | 147.3 | 8.60 |
| C (Cyano) | 117.0 | - |
| CH₂ (Ethyl at C2) | 25.4 | 2.80 |
| CH₃ (Ethyl at C2) | 13.1 | 1.30 |
| CH₂ (Ethyl at C5) | 24.9 | 2.75 |
| CH₃ (Ethyl at C5) | 12.8 | 1.25 |
Computational methods can also predict the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies and intensities. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides a set of normal modes of vibration, each with a corresponding frequency and IR intensity.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor to improve agreement with experimental data. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental IR and Raman spectra. For example, the strong C≡N stretching vibration of the nitrile group would be a prominent and easily identifiable feature in the predicted spectrum.
The electronic properties, such as the UV-Vis absorption spectrum, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
These calculations can help in understanding the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, and how the substituents (the two ethyl groups and the nitrile group) on the pyridine (B92270) ring influence the electronic structure and the absorption spectrum.
Structure-Reactivity Relationships from Computational Data
Computational data provides a quantitative basis for understanding the relationship between the structure of this compound and its chemical reactivity. By analyzing the output of DFT calculations, several key descriptors of reactivity can be obtained.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atom of the pyridine ring. Regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
Calculated Atomic Charges: Methods such as Natural Bond Orbital (NBO) analysis can provide the partial charges on each atom. This data quantifies the electron distribution within the molecule, highlighting the electrophilic and nucleophilic sites and rationalizing its reactivity patterns. For instance, the carbon atom of the nitrile group would be expected to carry a partial positive charge, making it a potential site for nucleophilic addition reactions.
These computational tools, when applied to this compound, would offer a detailed picture of its electronic structure and spectroscopic signatures, providing a solid theoretical foundation for understanding its chemical behavior.
Derivatization and Analog Development for Chemical Diversification
Synthesis of Substituted 2,5-Diethyl-pyridine-4-carbonitrile Derivatives
The generation of analogs of this compound is a key step in understanding its chemical and biological potential. This involves targeted modifications at various positions on the molecule.
The ethyl groups at the C2 and C5 positions of the pyridine (B92270) ring are potential sites for chemical derivatization. The carbon atoms adjacent to the pyridine ring (benzylic-type positions) are the most likely points of reaction. Functionalization of these side chains can influence the molecule's lipophilicity, steric profile, and potential for new interactions with biological targets.
Research into the reactivity of alkylpyridines indicates that the conditions required for side-chain functionalization can be specific. For instance, studies on the reaction of 2-methyl-5-ethylpyridine with styrene (B11656) have shown that the methyl group is more reactive towards addition reactions than the ethyl group. This suggests that the ethyl groups on this compound may require specific activation or more forcing reaction conditions for modification.
Potential transformations of the ethyl side chains include:
Oxidation: Controlled oxidation could convert the ethyl groups into acetyl groups or, under stronger conditions, carboxylic acid moieties. These new functional groups would dramatically alter the electronic and solubility properties of the molecule and provide handles for further conjugation.
Halogenation: Free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS), could introduce a halogen atom at the carbon adjacent to the pyridine ring. This halogenated derivative can then serve as a versatile intermediate for nucleophilic substitution or cross-coupling reactions.
Deprotonation and Alkylation: Treatment with a strong base could deprotonate the carbon adjacent to the ring, creating a nucleophilic species that can be reacted with various electrophiles (e.g., alkyl halides) to introduce new substituents.
Table 1: Potential Reactions for Modifying Ethyl Side Chains
| Reaction Type | Reagent Example | Potential Product Functional Group |
|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid (-COOH) |
| Halogenation | N-Bromosuccinimide (NBS) | α-Bromoethyl |
| Alkylation | n-Butyllithium (n-BuLi), then an alkyl halide (R-X) | Extended Alkyl Chain |
The pyridine ring itself offers sites for further substitution, primarily at the C3 and C6 positions, which are ortho and meta to the electron-withdrawing nitrile group, respectively. The electronic nature of the substituted pyridine ring—rendered electron-poor by the ring nitrogen and the C4-carbonitrile—dictates the type of reactions that are feasible. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The positions ortho (C3, C5) and para (C4) to the nitrogen are activated towards nucleophilic attack. Since positions 4 and 5 are already substituted, the C3 and C6 positions are the remaining targets. The C6 position, being ortho to the nitrogen, is particularly activated. If a leaving group were present at C6, it could be displaced by a nucleophile. Direct C-H functionalization with nucleophiles is also a possibility under specific conditions, often requiring a strong base.
Electrophilic Aromatic Substitution: These reactions are generally disfavored on the electron-deficient pyridine ring and require harsh conditions. If a reaction were to occur, it would be directed to the C3 or C5 positions, which are the least deactivated. Given that C5 is occupied, C3 would be the most likely site for electrophilic attack, such as nitration or halogenation, albeit likely with low efficiency.
Table 2: Predicted Reactivity at Unsubstituted Ring Positions
| Ring Position | Electronic Character | Predicted Favored Reaction | Notes |
|---|---|---|---|
| C3 | Electron-deficient, meta to nitrile | Electrophilic Aromatic Substitution (if forced) | Least deactivated position for electrophilic attack. |
| C6 | Electron-deficient, ortho to nitrogen | Nucleophilic Aromatic Substitution | Activated by the ring nitrogen for nucleophilic attack. |
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify novel core structures (scaffolds) that maintain the essential biological activity of a known compound. nih.govepa.gov This approach can lead to compounds with improved properties, such as better selectivity, enhanced pharmacokinetic profiles, or novel intellectual property. Isosteric replacement involves substituting a functional group with another group that has similar steric and electronic properties. nih.govdrughunter.commdpi.comnih.gov
For this compound, several scaffold hops and isosteric replacements can be envisioned:
Nitrile Group Replacements: The cyano group is a key feature, acting as a hydrogen bond acceptor and an electron-withdrawing group. It can be replaced by other groups that mimic these properties. Classical isosteres for a nitrile include a halogen (like bromine or iodine) or an acetylide group. nih.gov Non-classical isosteres are more diverse and can include groups like oxadiazoles, thiazoles, or even small heterocyclic rings that project a hydrogen bond acceptor in the same spatial orientation. For example, the 2-difluoromethylpyridine group has been successfully used as a bioisosteric replacement for pyridine-N-oxide. rsc.org
Table 3: Examples of Scaffold Hopping and Isosteric Replacements
| Original Moiety | Replacement Moiety | Rationale |
|---|---|---|
| Pyridine Ring | Benzonitrile | Mimics electronic profile and can improve binding. sorbonne-universite.frresearchgate.net |
| Pyridine Ring | Pyridazine | Alters nitrogen position, potentially changing H-bonding and dipole moment. mdpi.com |
| Nitrile (-C≡N) | 1,2,4-Oxadiazole | Acts as a stable, non-metabolizable hydrogen bond acceptor. researchgate.net |
| Nitrile (-C≡N) | Tetrazole | Serves as a non-classical isostere for a carboxylic acid, but also mimics some electronic features of a nitrile. |
Development of Hybrid Molecules Incorporating this compound
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (active structural units) to create a single hybrid molecule. nih.gov This can lead to compounds with dual or synergistic biological activities, improved affinity, or the ability to overcome drug resistance. The pyridine scaffold is a common component in the design of such hybrids. nih.govnih.govrsc.org
The this compound scaffold can be incorporated into hybrid molecules through several synthetic approaches:
Functional Group Handles: If a functional group like a carboxylic acid or an amine is introduced (e.g., by oxidation of an ethyl group as described in 6.1.1), it can be used as a chemical handle. For example, a carboxylic acid derivative could be coupled with an amine-containing drug molecule (e.g., a piperazine (B1678402) derivative) via an amide bond. nih.gov
Linker-Based Conjugation: A bifunctional linker can be attached to the pyridine scaffold, with the other end of the linker being used to attach a second bioactive molecule.
Fused Ring Systems: The pyridine ring can be used as a starting point for the synthesis of fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines or pyrazolo[4,3-c]pyridines, effectively creating a hybrid molecule where the pharmacophores share a common bond. nih.govmdpi.com
Researchers have successfully synthesized hybrid molecules containing pyridine and other scaffolds like pyrazole, pyran, or thiazolidinone, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.govrsc.org
Strategies for Analytical Derivatization in Research Contexts
In research, it is often necessary to analyze and quantify compounds in complex mixtures, such as biological fluids or reaction media. Analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used, but sometimes require the analyte to be chemically modified—or derivatized—to improve its properties for separation and detection. chromatographyonline.comoup.com
For this compound, derivatization may be employed to:
Increase volatility for GC analysis.
Improve thermal stability in the GC injector. research-solution.com
Introduce a chromophore for UV-Vis detection or a fluorophore for fluorescence detection in HPLC, thereby enhancing sensitivity. researchgate.netnih.gov
Improve ionization efficiency for mass spectrometry (MS) detection. chromatographyonline.com
Common Derivatization Strategies:
For GC-MS Analysis: The primary goal for GC is to increase the volatility of polar compounds. While the parent compound may be sufficiently volatile, derivatization can improve peak shape and thermal stability. researchgate.net The most common method is silylation , where active hydrogens (if any were introduced via synthesis) are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comnih.gov Pyridine is often used as a solvent and catalyst in these reactions as it acts as an acid scavenger. researchgate.net
For HPLC Analysis: HPLC separates compounds in the liquid phase, so volatility is not a concern. helixchrom.comresearchgate.net Here, derivatization is typically performed to enhance detectability. researchgate.net Since the pyridine ring provides some UV absorbance, derivatization may not be strictly necessary for UV detection. However, to achieve very low detection limits, a fluorescent tag can be introduced. This would require prior functionalization of the molecule with a group (like an amine or carboxylic acid) that can react with a fluorescent derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.net
Table 4: Analytical Derivatization Strategies
| Analytical Technique | Purpose of Derivatization | Reagent Class | Example Reagent |
|---|---|---|---|
| Gas Chromatography (GC-MS) | Increase volatility, improve thermal stability | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.com |
| HPLC (UV-Vis Detection) | Introduce a strong chromophore | Acylating Agents | Benzoyl Chloride |
| HPLC (Fluorescence Detection) | Introduce a fluorophore | Sulfonyl Chlorides | Dansyl Chloride (DNS-Cl) researchgate.net |
| HPLC (Mass Spectrometry) | Enhance ionization efficiency | Quaternary Ammonium (B1175870) Reagents | 1-Fluoro-4-methylpyridinium p-toluenesulphonate (FMP) nih.gov |
Advanced Applications in Chemical Research
Utilization as a Building Block in Complex Molecular Synthesis
The strategic placement of reactive sites—the pyridine (B92270) nitrogen, the aromatic ring, and the cyano group—renders 2,5-Diethyl-pyridine-4-carbonitrile a versatile synthon, or building block, in organic synthesis. Its structure allows for a variety of chemical transformations, enabling the construction of more intricate molecular architectures.
The pyridine-4-carbonitrile scaffold is a valuable starting point for the synthesis of complex, fused heterocyclic systems. The nitrile group (-CN) is a particularly useful functional handle. It can undergo a range of chemical reactions, including:
Hydrolysis: to form a carboxylic acid or an amide.
Reduction: to yield a primary amine.
Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form new rings. For instance, reactions involving multicomponent strategies can lead to the rapid assembly of highly functionalized dihydropyridines and other complex pyridines. bibliomed.org
The synthesis of novel chromeno[2,3-b]pyridines, an important class of heterocyclic compounds, often utilizes multicomponent reactions where substituted pyridines are key components. While not specifically detailing this compound, the general methodologies highlight the potential for such precursors in creating diverse heterocyclic libraries. The presence of the diethyl groups can influence the solubility and reactivity of the molecule during these synthetic transformations.
The field of material science increasingly relies on custom-designed organic molecules to create materials with specific electronic and physical properties. The pyridine-3,5-dicarbonitrile (B74902) moiety, a close structural relative of the 4-carbonitrile, has gained significant attention in the development of materials for organic light-emitting diodes (OLEDs). These structures can be incorporated into larger polyaromatic systems that exhibit properties suitable for organic semiconductors.
The combination of an electron-deficient pyridine ring and a cyano group creates a system with distinct electronic characteristics. This donor-acceptor (D-A) nature is crucial for designing materials used in optoelectronics. While direct studies on polymers derived from this compound are not prominent, the fundamental properties of the core structure suggest its potential as a monomer or a component in the synthesis of functional polymers and organic semiconductors. The ethyl groups would enhance solubility in organic solvents, a critical factor for the solution-based processing of these materials.
Ligand Design in Coordination Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Pyridine and its derivatives are classic examples of N-heterocyclic ligands, using the lone pair of electrons on the nitrogen atom to coordinate with metal ions.
This compound can function as a monodentate ligand through its pyridine nitrogen. The electronic and steric properties of the ligand are critical in determining the stability, structure, and reactivity of the resulting metal complex.
Electronic Effects: The electron-withdrawing nature of the 4-carbonitrile group decreases the electron density on the pyridine nitrogen, which can affect its donor strength compared to unsubstituted pyridine.
Steric Effects: The two ethyl groups at the 2- and 5-positions introduce significant steric bulk around the coordination site. This steric hindrance can influence the coordination number of the metal center, the geometry of the complex, and the accessibility of the metal for catalytic reactions.
By systematically modifying ligands, chemists can fine-tune the properties of metal complexes for applications in areas such as catalysis, sensing, and molecular magnetism. The specific combination of electronic and steric features in this compound makes it a potentially valuable tool for creating unique coordination environments.
Photoactive and Optoelectronic Material Development
Photoactive materials are those that interact with light to produce a specific effect, while optoelectronic materials relate to devices that source, detect, and control light. Substituted cyanopyridine derivatives are actively researched for these applications due to their inherent fluorescent properties. researchgate.net
The electronic structure of pyridine-carbonitriles often features π-π* and n-π* transitions, which are responsible for their absorption and emission of light. researchgate.net The development of materials for optoelectronics is an active area of research, where the goal is to create molecules with unique optical and electronic properties by modifying the organic ligand. researchgate.net Research on related thiophene-2,4,6-triaryl pyridine-based materials demonstrates that π-conjugated functional materials are of great interest for flexible and large-area optoelectronic devices. taylorfrancis.com
The specific wavelengths of absorption and emission, as well as the quantum efficiency of these processes, can be tuned by altering the substituents on the pyridine ring. The ethyl groups on this compound would likely influence these photophysical properties through their electron-donating and steric effects, potentially shifting emission spectra and affecting molecular packing in the solid state. These attributes are crucial in the design of materials for applications such as optical sensors and organic light-emitting diodes. researchgate.net
| Property | General Influence of Functional Groups | Potential Impact on this compound |
|---|---|---|
| Pyridine Ring | Provides a coordination site (N atom) and a stable aromatic core. Electron-deficient character. | Forms the fundamental scaffold for ligand activity and as a building block. |
| 4-Carbonitrile Group | Strongly electron-withdrawing. Can participate in various chemical transformations (e.g., hydrolysis, cyclization). Enhances acceptor properties in D-A systems. | Modulates electronic properties for potential use in semiconductors and optoelectronics. Acts as a key reactive site for building complex heterocycles. |
| 2,5-Diethyl Groups | Electron-donating (inductive effect). Introduce steric bulk. Enhance solubility in nonpolar solvents. | Influences the steric environment for coordination chemistry. Improves processability for material science applications. May fine-tune photophysical properties. |
Probes for Mechanistic Studies in Organic Reactions
The use of specifically designed molecules as probes to elucidate the mechanisms of organic reactions is a sophisticated application of physical organic chemistry. Such probes often contain reporter groups that can be monitored during a reaction, or they possess structural features that favor one reaction pathway over another, thereby providing insight into the reaction's transition states and intermediates.
Currently, there is limited specific information available in the scientific literature detailing the use of this compound as a probe for mechanistic studies. While its distinct steric and electronic properties could theoretically be exploited for such purposes, dedicated studies have not been widely reported.
Future Directions and Emerging Research Avenues
Chemo- and Regioselective Synthetic Enhancements
The synthesis of polysubstituted pyridines, such as 2,5-Diethyl-pyridine-4-carbonitrile, is often hampered by challenges in achieving the desired regiochemistry. rsc.orgwikipedia.orgnih.gov Traditional methods like the Hantzsch pyridine (B92270) synthesis, while foundational, may offer limited control over the final substitution pattern, especially with structurally similar building blocks. wikipedia.orgacs.org Future research will likely focus on the development of more sophisticated and highly selective synthetic strategies.
Modern synthetic methodologies that offer precise control over chemo- and regioselectivity are paramount. For instance, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex aromatic systems. organic-chemistry.org The application of catalysts based on palladium, nickel, or copper could enable the late-stage introduction of the ethyl and cyano groups onto a pre-functionalized pyridine core, thereby ensuring high regioselectivity. organic-chemistry.org Another promising avenue is the use of directing groups to guide C-H functionalization reactions, allowing for the direct installation of substituents at specific positions on the pyridine ring. chemrxiv.orgnih.gov
Furthermore, multicomponent reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step, offer an atom-economical and efficient approach. wikipedia.orgmerckmillipore.com Designing a multicomponent reaction specifically tailored for the synthesis of 2,5-dialkyl-4-cyanopyridines could significantly streamline the production of this compound and its analogs.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Transition-Metal Catalysis | High regioselectivity, functional group tolerance | Catalyst cost and sensitivity, optimization of reaction conditions |
| Directed C-H Functionalization | Atom economy, late-stage modification | Removal of directing group, catalyst compatibility |
| Multicomponent Reactions | Step economy, diversity-oriented synthesis | Discovery of suitable reaction partners, control of stereochemistry |
Exploration of Novel Reactivity Patterns
The reactivity of this compound is dictated by the interplay of its substituents: the electron-withdrawing cyano group and the electron-donating ethyl groups. The cyano group at the 4-position significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic attack. slideshare.net The ethyl groups at the 2- and 5-positions, through their steric and electronic effects, can modulate this reactivity, potentially leading to novel chemical transformations.
Future research should aim to systematically investigate the reactivity of this compound. This includes exploring its behavior in fundamental organic reactions such as nucleophilic aromatic substitution, oxidation, reduction, and metal-catalyzed cross-coupling. organic-chemistry.orgslideshare.net For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives with potentially interesting biological or material properties.
Moreover, the pyridine nitrogen atom can be activated through N-oxidation or quaternization, which would further enhance the ring's susceptibility to nucleophilic attack and could unveil new reaction pathways. chem-soc.si The synthesis and subsequent reactions of this compound N-oxide could lead to the formation of valuable, highly functionalized pyridine derivatives. chem-soc.sigoogle.com
| Reaction Type | Potential Products | Research Focus |
| Nucleophilic Aromatic Substitution | Functionalized pyridines | Investigating the directing effects of the ethyl and cyano groups |
| Modification of the Cyano Group | Carboxylic acids, amides, amines | Development of selective transformation protocols |
| N-Oxidation and Quaternization | Pyridine N-oxides, pyridinium (B92312) salts | Exploration of subsequent nucleophilic additions and rearrangements |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. mdpi.comuc.pt The synthesis of heterocyclic compounds, in particular, has benefited significantly from the adoption of flow technologies. uc.ptacs.org Future research should focus on developing a continuous flow process for the synthesis of this compound. This would not only enable the safer handling of potentially hazardous reagents but also allow for the rapid optimization of reaction parameters to maximize yield and purity.
Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and development of new chemical entities. merckmillipore.comresearchgate.netresearchgate.netnih.gov An automated system could be programmed to synthesize a library of 2,5-dialkyl-4-cyanopyridine derivatives by systematically varying the starting materials. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for screening new materials with desired properties.
| Technology | Key Benefits for Synthesis | Future Implementation |
| Flow Chemistry | Improved safety, precise control over reaction parameters, scalability | Development of a continuous process for the multi-step synthesis of the target compound |
| Automated Synthesis | High-throughput screening, rapid library generation | Integration with flow reactors for the automated synthesis and purification of a diverse set of analogs |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry provides powerful tools for understanding and predicting the properties and reactivity of molecules. nih.gov In the context of this compound, advanced computational methodologies can be employed to gain insights into its electronic structure, spectroscopic properties, and reaction mechanisms. nih.govrsc.org Density Functional Theory (DFT) calculations, for example, can be used to model the molecule's geometry, vibrational frequencies, and electronic transitions, which can aid in the interpretation of experimental data.
Moreover, computational models can be developed to predict the reactivity of this compound and its derivatives. rsc.orgrsc.org By calculating reaction energy profiles and transition state structures, it is possible to forecast the most likely outcomes of chemical reactions and to design more efficient synthetic routes. rsc.org These predictive models can also be used to design new molecules with tailored electronic and photophysical properties for specific applications.
The integration of machine learning and artificial intelligence with computational chemistry is an emerging area with immense potential. rsc.org By training algorithms on large datasets of chemical information, it may be possible to develop predictive models that can rapidly screen virtual libraries of compounds and identify candidates with desired properties, thereby accelerating the discovery of new materials and pharmaceuticals based on the this compound scaffold.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of molecular properties | Prediction of spectroscopic data and electronic structure |
| Reaction Pathway Modeling | Elucidation of reaction mechanisms | Understanding of reactivity and guidance for synthetic design |
| Machine Learning Models | High-throughput virtual screening | Rapid identification of derivatives with desired properties |
Q & A
Q. What are the common synthetic routes for 2,5-Diethyl-pyridine-4-carbonitrile, and how can reaction conditions be optimized for reproducibility?
The synthesis of pyridine derivatives like this compound typically involves cyclocondensation or nucleophilic substitution reactions. A general approach includes:
- Step 1 : Reacting ethyl-substituted precursors (e.g., diethylamine or ethyl halides) with a nitrile-containing pyridine backbone under reflux conditions. Pyridine is often used as a solvent and base due to its ability to stabilize intermediates .
- Step 2 : Purification via recrystallization from ethanol/dimethylformamide (3:1) to remove unreacted starting materials .
- Optimization : Key parameters include temperature control (±5°C), stoichiometric ratios (1:2 for precursor to nitrile), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield improvements (from ~50% to >75%) are achievable by adjusting reaction time (6–12 hours) and monitoring via TLC .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A multi-technique approach is recommended:
- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths and angles. For example, ethyl group conformations can be validated against expected torsional angles .
- Spectroscopy :
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
The compound’s nitrile group and ethyl substituents influence its reactivity:
- Nitrile as an electron-withdrawing group : Enhances electrophilic aromatic substitution at the pyridine ring. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst, with yields dependent on steric effects from ethyl groups .
- Ethyl group effects : Steric hindrance at the 2- and 5-positions can reduce reactivity at the 4-position. Computational studies (DFT) suggest that substituent orientation impacts transition-state energy barriers by ~5–10 kcal/mol .
Q. How can contradictory data in pharmacological studies of this compound derivatives be resolved?
Contradictions often arise from variability in assay conditions or target specificity. A systematic approach includes:
- Dose-response validation : Test compound purity (>95% via HPLC) and use standardized cell lines (e.g., HEK293 for receptor-binding assays) to minimize batch effects .
- Binding affinity studies : Compare SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) data to distinguish nonspecific binding. For example, discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM) may reflect differences in buffer ionic strength .
Q. What strategies are effective for evaluating the therapeutic potential of this compound in cancer research?
Focus on target engagement and selectivity:
- Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays. A >50% inhibition at 1 µM indicates lead potential .
- In vivo efficacy : Use xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic monitoring (Cmax, t½) to correlate plasma concentration and tumor regression .
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound
| Technique | Observed Signal | Reference Range |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, 6H, CH₃), δ 2.85 (q, 4H, CH₂) | δ 1.2–1.4 (CH₃) |
| ¹³C NMR (CDCl₃) | δ 115.2 (C≡N) | δ 115–120 (C≡N) |
| IR | 2240 cm⁻¹ (C≡N stretch) | 2230–2260 cm⁻¹ |
Table 2 : Comparative Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst | Yield (%) | Steric Hindrance Impact |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 65 | Moderate (2,5-ethyl) |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 40 | High (4-CN deactivation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
